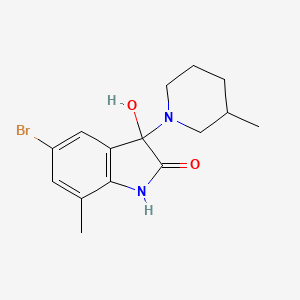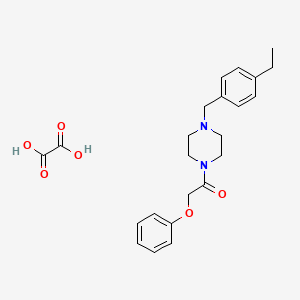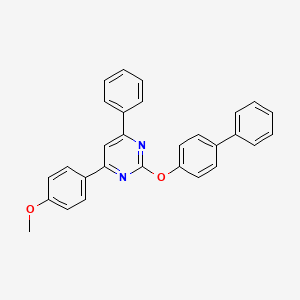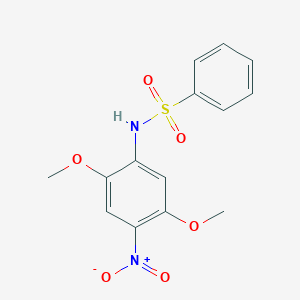
5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one, also known as Ro 60-0175, is a synthetic compound that belongs to the indolone family. It has been extensively studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175 works by inhibiting the activity of protein kinase C (PKC), an enzyme that plays a key role in cell signaling and regulation. PKC is involved in many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC activity, 5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175 can induce apoptosis in cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175 has been shown to have a number of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and protect neurons from damage. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have anti-cancer and neuroprotective properties, making it a promising candidate for the development of new drugs. However, one limitation of using 5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175 in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
Future Directions
There are several future directions for research on 5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175. One area of interest is the development of new drugs based on 5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175 that are more potent and have fewer side effects. Another area of interest is the study of 5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175 in combination with other drugs to determine if it can enhance their effectiveness. Finally, further research is needed to determine the full range of diseases that 5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175 may be useful in treating.
Synthesis Methods
5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175 can be synthesized using a multistep process that involves the reaction of 2-bromo-3-methylbenzoic acid with 3-methyl-1-piperidinylmagnesium bromide, followed by the reaction of the resulting compound with 2,4-pentanedione and hydrochloric acid. The final product is obtained after purification using column chromatography.
Scientific Research Applications
5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175 has been extensively studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to have anti-cancer properties, specifically against breast cancer, prostate cancer, and leukemia. It has also been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, 5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175 has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory bowel disease and rheumatoid arthritis.
properties
IUPAC Name |
5-bromo-3-hydroxy-7-methyl-3-(3-methylpiperidin-1-yl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-9-4-3-5-18(8-9)15(20)12-7-11(16)6-10(2)13(12)17-14(15)19/h6-7,9,20H,3-5,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFTZFREMWHPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2(C3=C(C(=CC(=C3)Br)C)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1-{1-[(2-chloro-4-fluorophenyl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5054342.png)
![4-methyl-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5054348.png)
![5-(4-bromophenyl)-3-chloro-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5054354.png)

![3-chloro-1-(4-ethylphenyl)-4-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5054357.png)


![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5054372.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5054389.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-{[4-(phenyldiazenyl)phenyl]hydrazone}](/img/structure/B5054405.png)
